Cas no 34576-95-9 (3,4-Dichloro-1-benzothiophene-2-carboxylic Acid)
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-2-carboxylic acid, 3,4-dichloro-
- 3,4-Dichloro-1-benzothiophene-2-carboxylic acid
- 3,4-dichloroBenzo[b]thiophene-2-carboxylic acid
- DTXSID80356057
- SMR000273311
- CBMicro_018065
- BDBM50424724
- CCG-14224
- CHEMBL1612421
- DA-24760
- CS-0215899
- HMS2634J24
- AKOS000267334
- BBL037293
- 3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid
- SCHEMBL1520807
- Cambridge id 6131552
- EN300-30747
- STK398090
- HMS3363L17
- G19193
- BIM-0018114.P001
- ALBB-000958
- MLS000713830
- VS-14047
- Z228589014
- MFCD00617272
- 34576-95-9
- 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
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- MDL: MFCD00617272
- Inchi: 1S/C9H4Cl2O2S/c10-4-2-1-3-5-6(4)7(11)8(14-5)9(12)13/h1-3H,(H,12,13)
- InChI Key: OIWHDKKVGXWDEW-UHFFFAOYSA-N
- SMILES: ClC1=C(C(=O)O)SC2C=CC=C(C=21)Cl
Computed Properties
- Exact Mass: 245.9309059g/mol
- Monoisotopic Mass: 245.9309059g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 249
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 65.5Ų
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 028307-500mg |
3,4-Dichloro-1-benzothiophene-2-carboxylic acid |
34576-95-9 | 500mg |
$155.00 | 2023-09-06 | ||
| Matrix Scientific | 028307-1g |
3,4-Dichloro-1-benzothiophene-2-carboxylic acid |
34576-95-9 | 1g |
$238.00 | 2023-09-06 | ||
| TRC | D650583-50mg |
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid |
34576-95-9 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D650583-100mg |
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid |
34576-95-9 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D650583-500mg |
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid |
34576-95-9 | 500mg |
$ 250.00 | 2022-06-05 | ||
| Alichem | A169005123-5g |
3,4-Dichlorobenzo[b]thiophene-2-carboxylic acid |
34576-95-9 | 95% | 5g |
$567.84 | 2023-09-02 | |
| Fluorochem | 014587-1g |
3,4-Dichloro-benzo[b]thiophene-2-carboxylic acid |
34576-95-9 | 1g |
£225.00 | 2022-03-01 | ||
| Chemenu | CM113142-5g |
3,4-dichloro-1-benzothiophene-2-carboxylic acid |
34576-95-9 | 95% | 5g |
$664 | 2021-06-09 | |
| Chemenu | CM113142-1g |
3,4-dichloro-1-benzothiophene-2-carboxylic acid |
34576-95-9 | 95% | 1g |
$*** | 2023-05-30 | |
| abcr | AB404618-500 mg |
3,4-Dichloro-1-benzothiophene-2-carboxylic acid |
34576-95-9 | 500MG |
€254.60 | 2023-01-15 |
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Suppliers
3,4-Dichloro-1-benzothiophene-2-carboxylic Acid Related Literature
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1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid
Introduction to 3,4-Dichloro-1-benzothiophene-2-carboxylic Acid (CAS No. 34576-95-9)
3,4-Dichloro-1-benzothiophene-2-carboxylic acid is a significant compound in the realm of organic chemistry and pharmaceutical research, characterized by its unique structural framework that combines a benzothiophene core with chloro and carboxylic acid substituents. This compound, identified by the chemical identifier CAS No. 34576-95-9, has garnered considerable attention due to its potential applications in the synthesis of advanced materials and bioactive molecules. The benzothiophene scaffold is a prominent motif in medicinal chemistry, frequently employed in the development of drugs targeting various diseases, including cancer and neurological disorders.
The structural features of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid make it a versatile intermediate in organic synthesis. The presence of two chlorine atoms at the 3rd and 4th positions enhances its reactivity, enabling diverse functionalization strategies. This reactivity is particularly valuable in constructing more complex molecules, such as heterocyclic derivatives that exhibit potent biological activities. The carboxylic acid group at the 2-position further extends its utility as a precursor for amides, esters, and other pharmacologically relevant structures.
Recent advancements in synthetic methodologies have highlighted the importance of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid in the development of novel therapeutic agents. Researchers have leveraged its scaffold to design molecules with improved pharmacokinetic properties and enhanced target specificity. For instance, studies have demonstrated its role in generating inhibitors of enzymes implicated in inflammatory pathways. These inhibitors hold promise for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The compound's significance extends beyond pharmaceutical applications. In materials science, derivatives of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid have been explored for their potential in creating organic semiconductors and conductive polymers. The conjugated system inherent in benzothiophene derivatives contributes to their electronic properties, making them suitable for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Current research endeavors are focused on optimizing synthetic routes to 3,4-Dichloro-1-benzothiophene-2-carboxylic acid to improve yield and purity. Green chemistry principles are being increasingly adopted to develop more sustainable methods for its production. For example, catalytic processes that minimize waste and energy consumption are being investigated. These efforts align with global initiatives to promote environmentally responsible chemical manufacturing.
The biological activity of 3,4-Dichloro-1-benzothiophene-2-carboxylic acid has been thoroughly examined in various preclinical studies. Researchers have identified several derivatives that exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. Additionally, some analogs have shown promise as kinase inhibitors, targeting pathways involved in cancer cell proliferation.
The compound's structural versatility also makes it a valuable tool for computational chemists. Molecular modeling studies have been conducted to understand its interactions with biological targets at the atomic level. These insights are crucial for rational drug design, allowing researchers to predict and optimize the binding affinity of potential drug candidates.
In conclusion, 3,4-Dichloro-1-benzothiophene-2-carboxylic acid (CAS No. 34576-95-9) represents a cornerstone in modern chemical research. Its unique structural attributes and functional groups provide a rich foundation for developing innovative solutions across multiple disciplines. As synthetic techniques evolve and our understanding of molecular interactions deepens, the applications of this compound are expected to expand further, driving advancements in medicine and materials science alike.
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